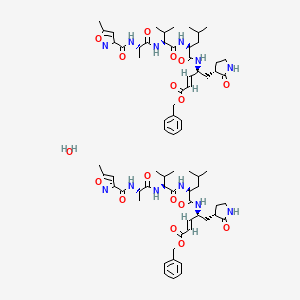
Mpro inhibitor N3 hemihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mpro inhibitor N3 hemihydrate is a potent inhibitor of the main protease (Mpro) of SARS-CoV-2, the virus responsible for the COVID-19 pandemic. This compound has shown effectiveness in inhibiting Mpro from multiple coronaviruses, including SARS-CoV and MERS-CoV . The main protease is essential for the replication of the virus, making it a significant target for antiviral drug development .
准备方法
The synthesis of Mpro inhibitor N3 hemihydrate involves the use of peptidyl Michael acceptors. The preparation typically follows a two-step mechanism, involving the formation of a covalent enzyme-inhibitor product . The synthetic routes and reaction conditions are designed to ensure the formation of the desired inhibitor with high specificity and potency . Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
化学反应分析
Mpro inhibitor N3 hemihydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Mpro inhibitor N3 hemihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a biochemical probe to study the inhibition of viral proteases.
Biology: Helps in understanding the molecular mechanisms of viral replication and inhibition.
Medicine: Potential therapeutic agent for treating COVID-19 and other coronavirus-related diseases
Industry: Used in the development of antiviral drugs and treatments.
作用机制
The mechanism of action of Mpro inhibitor N3 hemihydrate involves the inhibition of the main protease (Mpro) of SARS-CoV-2. The compound forms a covalent bond with the protease, preventing it from processing viral polyproteins necessary for viral replication . This inhibition effectively halts the replication of the virus, making it a promising candidate for antiviral therapy .
相似化合物的比较
Mpro inhibitor N3 hemihydrate is unique in its high specificity and potency against the main protease of SARS-CoV-2. Similar compounds include other peptidyl Michael acceptors and protease inhibitors that target viral replication. this compound stands out due to its effectiveness across multiple coronaviruses, including SARS-CoV and MERS-CoV .
Similar compounds include:
Remdesivir: An antiviral drug developed against Ebola virus, also showing effectiveness against SARS-CoV-2.
Dexamethasone: A corticosteroid used to reduce inflammation in severe COVID-19 cases.
Antimalarial drugs: Such as hydroxychloroquine, which have been tested for their antiviral properties.
This compound’s unique mechanism and broad-spectrum activity make it a valuable tool in the fight against coronavirus infections.
属性
分子式 |
C70H98N12O17 |
|---|---|
分子量 |
1379.6 g/mol |
IUPAC 名称 |
benzyl (E,4S)-4-[[(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2S)-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoyl]amino]butanoyl]amino]pentanoyl]amino]-5-[(3S)-2-oxopyrrolidin-3-yl]pent-2-enoate;hydrate |
InChI |
InChI=1S/2C35H48N6O8.H2O/c2*1-20(2)16-27(39-35(47)30(21(3)4)40-31(43)23(6)37-34(46)28-17-22(5)49-41-28)33(45)38-26(18-25-14-15-36-32(25)44)12-13-29(42)48-19-24-10-8-7-9-11-24;/h2*7-13,17,20-21,23,25-27,30H,14-16,18-19H2,1-6H3,(H,36,44)(H,37,46)(H,38,45)(H,39,47)(H,40,43);1H2/b2*13-12+;/t2*23-,25-,26+,27-,30-;/m00./s1 |
InChI 键 |
FFGRVUOVZDZOBL-UHWYBZBWSA-N |
手性 SMILES |
CC1=CC(=NO1)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](/C=C/C(=O)OCC2=CC=CC=C2)C[C@H]3C(=O)NCC3)CC(C)C)C(C)C)C.CC1=CC(=NO1)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](/C=C/C(=O)OCC2=CC=CC=C2)C[C@H]3C(=O)NCC3)CC(C)C)C(C)C)C.O |
规范 SMILES |
CC1=CC(=NO1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2CCNC2=O)C=CC(=O)OCC3=CC=CC=C3.CC1=CC(=NO1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC2CCNC2=O)C=CC(=O)OCC3=CC=CC=C3.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


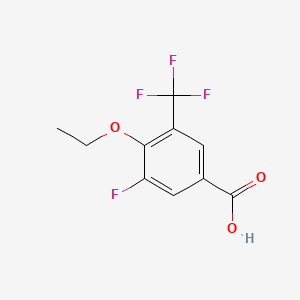
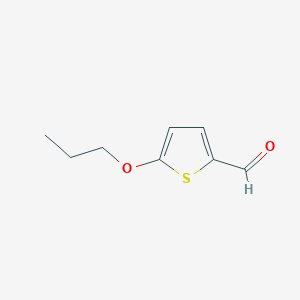



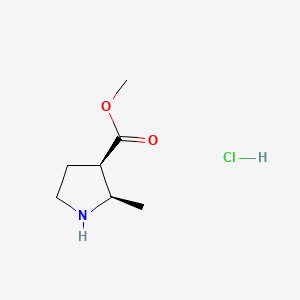
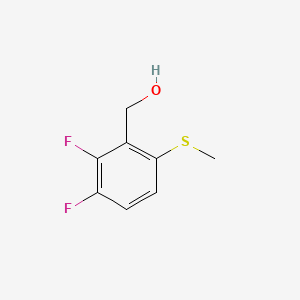
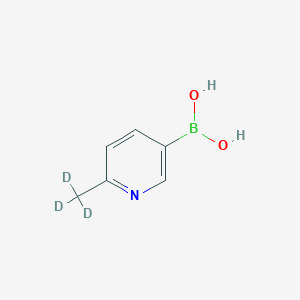

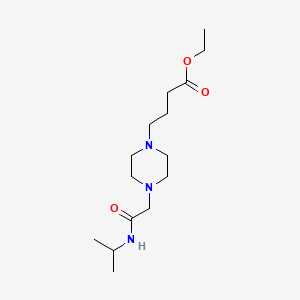
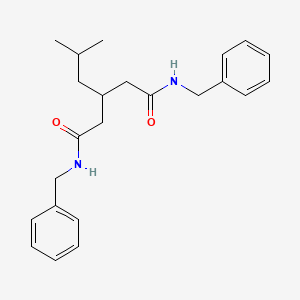
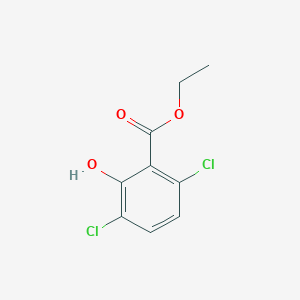
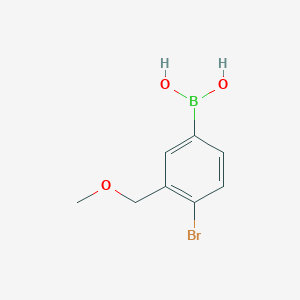
![3-[(2,6-dimethylphenoxy)methyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14023926.png)
